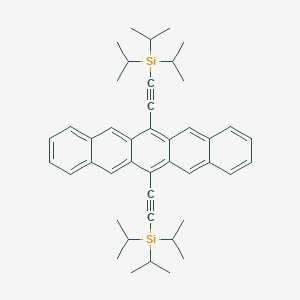

6,13-Bis(triisopropylsilylethynyl)pentacene

Vue d'ensemble

Description

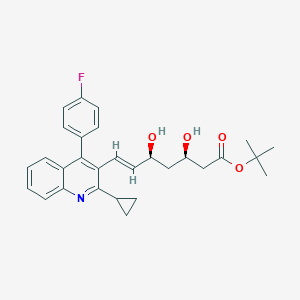

6,13-Bis(triisopropylsilylethynyl)pentacene is a molecule that has garnered significant attention due to its role as a prototypical organic semiconductor and its potential applications in photovoltaic materials. Its electrochemical properties are of particular interest, as they are crucial for its function in electronic devices .

Synthesis Analysis

The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene involves electrochemical processes. Upon one-electron oxidation, the molecule exhibits a unique reactivity pattern. The electrochemically induced (4 + 2) cycloaddition reaction involves one of the triisopropylsilylethynyl substituents and leads to the formation of a complex scaffold. This scaffold includes an intact pentacene, an anthracene, and a phenylene unit, which are electronically distinct from one another .

Molecular Structure Analysis

Quantum chemical calculations suggest that the central cycloaddition reaction during the synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene should be considered a two-step process. This involves a distonic radical cation intermediate, leading to a complex molecular structure that is significant for its electronic properties .

Chemical Reactions Analysis

The electrochemical oxidation of 6,13-Bis(triisopropylsilylethynyl)pentacene leads to the formation of a radical cation and subsequently a dication. The radical cation is characterized by ESR and UV/Vis/NIR spectroscopy, while the dication shows chemical reversibility on fast timescales but exhibits follow-up reactivity on slower timescales . The oxidation-cycloaddition-reduction sequence elaborated in the studies provides insight into the molecule's reactivity and the formation of the complex scaffold .

Physical and Chemical Properties Analysis

The electrochemical and spectroscopic investigations of 6,13-Bis(triisopropylsilylethynyl)pentacene have revealed important parameters such as formal potentials, electron transfer rate constants, and electron stoichiometry. The diffusion coefficients in different electrolytes were estimated from electrochemical data and pulse gradient spin echo NMR spectroscopy. These properties are essential for understanding the behavior of the molecule in electronic applications . The electrochemical redox properties of the product from the cycloaddition reaction are explained by the superimposed cyclic voltammetric features of the pentacene and anthracene moieties, indicating the complex interplay of the different units within the molecule .

Applications De Recherche Scientifique

1. Flexible Organic Field-Effect Transistors

- Application Summary : TIPS-pentacene is used in the fabrication of flexible organic field-effect transistors (OFETs). These OFETs are based on a blend film composed of TIPS-pentacene as a π-conjugated small-molecule semiconductor and polystyrene (PS) as a polymer insulator .

- Methods of Application : Blend solutions including both the TIPS pentacene and PS molecules were electrosprayed onto bottom-gate electrodes which were patterned on polyethylene naphthalate films .

- Results : The devices exhibited superior electrical characteristics due to well-defined vertical phase separation between the TIPS pentacene crystalline layer (top) and PS insulator (bottom) .

2. Organic Field-Effect Transistors Utilizing Poly(p-silsesquioxane) Insulating Layers

- Application Summary : TIPS-pentacene is used in the fabrication of organic field-effect transistors (OFETs) using poly(p-silsesquioxane) (PSQ) derivatives as insulating layers .

- Methods of Application : The effects of the hydroxyl group of polymer gate insulators on the characteristics of p-type TIPS-pentacene-based OFETs were investigated .

- Results : The current on/off ratio of an OFET increased with decreasing ratio of the hydroxyl group. The bottom-contact devices with photocrosslinked PSQ insulators containing a low ratio of the phenol group exhibited p-channel FET characteristics with a high field-effect mobility of 0.1cm2 V 1 s 1 and negligible hysteresis in both output and transfer characteristics .

3. Piezoresistive Sensor

- Application Summary : TIPS-pentacene can be used as a piezoresistive sensor that produces multiple strain sensors (single sensors and sensor arrays) .

- Methods of Application : Organic thin-film transistors can be developed by using silver electrodes as dielectric materials and TIPS-pentacene as a semiconducting layer, which can be deposited via inkjet printing .

- Results : This application is still under development and specific results or outcomes are not mentioned .

4. Electrostatic Spray Deposition for Bottom-Contact Organic Field-Effect Transistors

- Application Summary : TIPS-pentacene films were prepared by electrostatic spray deposition (ESD) for the fabrication of bottom-contact organic field-effect transistors (OFETs) .

- Methods of Application : The crystalline quality of TIPS pentacene film strongly depends on the nature of the spray droplets. Large crystal domains were obtained by using a 1,2-diclorobenzene (o-DCB):ethanol mixed solvent .

- Results : The bottom-contact OFET exhibited the field-effect mobility of 1:6 10 2 cm2/(V s) which was almost 100 times higher than that based on the film deposited using the toluene:ethanol mixed solvent .

5. Stability Study of Flexible TIPS-pentacene Thin-Film Transistors

- Application Summary : A stability study was conducted on flexible TIPS-pentacene thin-film transistors (TFTs) that were fabricated on polyimide (PI) substrates using cross-linked poly (4-vinylphenol) (c-PVP) and c-PVP/yttrium oxide (Y 2 O 3) nanocomposite films as gate insulators .

- Methods of Application : The electrical and mechanical stability of the TFTs were investigated .

- Results : The characteristic degradation of the TIPS-pentacene TFTs with c-PVP/Y 2 O 3 nanocomposite insulators was found to be more critical than that of the TFTs with c-PVP insulators .

6. Environmentally-friendly fabrication of organic field-effect transistors

- Application Summary : TIPS-pentacene films were prepared by electrostatic spray deposition (ESD) for the fabrication of environmentally-friendly bottom-contact organic field-effect transistors (OFETs) .

- Methods of Application : The crystalline quality of TIPS pentacene film strongly depends on the nature of the spray droplets. Large crystal domains were obtained by using a 1,2-diclorobenzene (o-DCB):ethanol mixed solvent .

- Results : The bottom-contact OFET exhibited the field-effect mobility of 1:6 10 2 cm2/(V s) which was almost 100 times higher than that based on the film deposited using the toluene:ethanol mixed solvent .

Safety And Hazards

TIPS-pentacene is light-sensitive, air-sensitive, and moisture-sensitive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin .

Propriétés

IUPAC Name |

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZQNTNMBORAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573717 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,13-Bis(triisopropylsilylethynyl)pentacene | |

CAS RN |

373596-08-8 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)